N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole and furan moieties. Key steps may include:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the pyrrole group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pyrrole ring to the thieno[2,3-b]pyridine core.
Attachment of the furan moiety: The furan ring can be introduced through amide bond formation reactions, utilizing reagents like furan-2-carboxylic acid and coupling agents such as EDCI or DCC.
Chemical Reactions Analysis
N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other heterocyclic compounds, such as:
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry for drug development.
Pyrrolidine Derivatives: Known for their versatility in drug discovery, pyrrolidine derivatives share some structural similarities with the pyrrole moiety in the compound.
Thieno[2,3-b]pyridine Derivatives: These compounds are studied for their potential therapeutic applications, similar to this compound.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c28-21(18-6-4-14-30-18)25-15-7-9-16(10-8-15)26-22(29)20-19(27-12-1-2-13-27)17-5-3-11-24-23(17)31-20/h1-14H,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMNMUMINJNERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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